TC-I 2014

概要

説明

TC-I 2014は、一過性受容体電位メラスタチン8(TRPM8)チャネルのアンタゴニストとして作用する、強力で経口投与可能なベンゾイミダゾール含有化合物です。 さまざまな疼痛モデルにおいて有意な抗アロダイニア効果を示すことが示されています .

準備方法

TC-I 2014の合成には、ベンゾイミダゾールコアの形成と、その後、トリフルオロメチル基を導入するための官能基化を含む、複数のステップが含まれます。反応条件は、一般的に、ベンゾイミダゾール環の形成を促進するために、強塩基と高温の使用を伴います。 工業的な製造方法では、収率と純度を向上させるためにこれらのステップを最適化する必要がある場合があります .

化学反応の分析

TC-I 2014は、以下を含むさまざまな化学反応を受けます。

酸化: 特定の条件下で酸化して対応する酸化物を形成できます。

還元: 還元反応は、化合物に存在する官能基を修飾するために実施できます。

置換: 適切な試薬と条件を用いることで、トリフルオロメチル基を他の官能基に置換できます。

これらの反応で使用される一般的な試薬には、強力な酸化剤、還元剤、求核剤があります。 生成される主要な生成物は、使用される特定の反応条件と試薬によって異なります .

科学研究への応用

This compoundは、以下を含む幅広い科学研究用途があります。

化学: TRPM8チャネルとそのさまざまな生理学的プロセスにおける役割を研究するためのツール化合物として使用されます。

生物学: 冷感と痛み知覚の分子メカニズムの理解に役立ちます。

医学: this compoundは、慢性疼痛や神経障害性疼痛などの状態の治療における潜在的な治療用途について調査されています。

科学的研究の応用

TC-I 2014 has a wide range of scientific research applications, including:

Chemistry: It is used as a tool compound to study the TRPM8 channel and its role in various physiological processes.

Biology: It helps in understanding the molecular mechanisms of cold sensation and pain perception.

Medicine: this compound is investigated for its potential therapeutic applications in treating conditions such as chronic pain and neuropathic pain.

Industry: It is used in the development of new pain-relief medications and in the study of ion channel pharmacology .

作用機序

TC-I 2014は、冷感と痛みに関与するTRPM8チャネルを選択的に阻害することで効果を発揮します。このチャネルを阻害することで、this compoundは疼痛シグナルの伝達を減らし、抗アロダイニア効果を示します。 分子標的はTRPM8チャネルであり、関連する経路はイオンチャネル調節と疼痛シグナル伝達に関連しています .

類似の化合物との比較

This compoundは、TRPM8チャネルに対する高い効力と選択性によりユニークです。類似の化合物には以下が含まれます。

BCTC: 異なる化学構造と効力を有する別のTRPM8アンタゴニスト。

PF-05105679: 冷感に関連する疼痛の研究に使用される選択的TRPM8アンタゴニスト。

AMTB塩酸塩: 疼痛および泌尿器疾患に有効な新規TRPM8チャネルブロッカー .

これらの化合物は、作用機序は似ていますが、化学構造、効力、および特定の用途が異なります。

類似化合物との比較

TC-I 2014 is unique due to its high potency and selectivity for the TRPM8 channel. Similar compounds include:

BCTC: Another TRPM8 antagonist with different chemical structure and potency.

PF-05105679: A selective TRPM8 antagonist used in research on cold-related pain.

AMTB hydrochloride: A novel TRPM8 channel blocker effective for pain and urinary diseases .

These compounds share similar mechanisms of action but differ in their chemical structures, potencies, and specific applications.

生物活性

TC-I 2014 is a synthetic compound recognized for its role as a potent antagonist of the TRPM8 ion channel, which is implicated in various physiological processes, including thermosensation and nociception. This article delves into the biological activity of this compound, summarizing key findings from diverse research studies, including pharmacological evaluations, case studies, and data tables that illustrate its effects.

Overview of TRPM8 Channel

The Transient Receptor Potential Melastatin 8 (TRPM8) channel is a non-selective cation channel activated by cold temperatures and menthol. It plays a significant role in sensory perception and has been linked to pain pathways, making it a target for therapeutic intervention in conditions like chronic pain and inflammation.

- Chemical Name : this compound

- CAS Number : 1221349-53-6

- Molecular Formula : CHNO

- Molecular Weight : 244.30 g/mol

Biological Activity

This compound has been demonstrated to inhibit TRPM8 channels effectively. The following table summarizes its inhibitory potency across different species:

| Species | IC50 (nM) |

|---|---|

| Canine | 0.8 |

| Human | 3.0 |

| Rat | 4.4 |

These values indicate that this compound is particularly effective in canine models, suggesting potential species-specific responses to TRPM8 inhibition .

The mechanism by which this compound exerts its effects involves the blockade of TRPM8-mediated signaling pathways. In a study assessing various TRP channel inhibitors, this compound was shown to block hyperforin-induced activation of the transcription factor AP-1 via TRPC6 channels. This suggests that this compound not only inhibits TRPM8 but may also influence other TRP channels indirectly .

Case Studies and Research Findings

- Pain Modulation : A study investigated the analgesic properties of this compound in animal models of neuropathic pain. The results indicated that administration of this compound significantly reduced pain responses, confirming its potential as a therapeutic agent for pain management.

- Thermal Sensitivity : Research demonstrated that this compound administration led to altered thermal sensitivity in rodents, indicating its role in modulating temperature perception through TRPM8 antagonism.

- Inflammatory Response : In an experimental setup involving inflammatory pain models, this compound was found to attenuate inflammatory responses, suggesting its utility in treating inflammatory conditions associated with TRPM8 activation.

特性

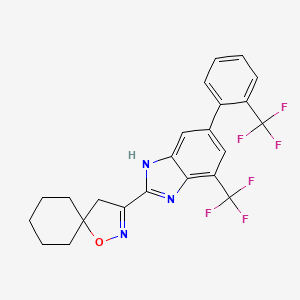

IUPAC Name |

3-[4-(trifluoromethyl)-6-[2-(trifluoromethyl)phenyl]-1H-benzimidazol-2-yl]-1-oxa-2-azaspiro[4.5]dec-2-ene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19F6N3O/c24-22(25,26)15-7-3-2-6-14(15)13-10-16(23(27,28)29)19-17(11-13)30-20(31-19)18-12-21(33-32-18)8-4-1-5-9-21/h2-3,6-7,10-11H,1,4-5,8-9,12H2,(H,30,31) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSMFCZZEKTVDHM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2(CC1)CC(=NO2)C3=NC4=C(C=C(C=C4N3)C5=CC=CC=C5C(F)(F)F)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19F6N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What can you tell us about the interaction between TC-I 2014 and the TRPM8 receptor based on the provided research?

A1: The provided research paper focuses on the structural analysis of the TRPM8 cold receptor using single-particle electron cryo-microscopy. [] This powerful technique allows researchers to visualize the receptor at a near-atomic resolution. The paper specifically investigates the structure of TRPM8 bound to this compound. By analyzing this complex, researchers can gain valuable insights into the binding site of this compound on the receptor and understand how this interaction might modulate the receptor's activity.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。